molecular formula C12H21NO B6143872 1-(2-methylcyclohexyl)piperidin-4-one CAS No. 1016809-42-9

1-(2-methylcyclohexyl)piperidin-4-one

Cat. No. B6143872
CAS RN: 1016809-42-9
M. Wt: 195.30 g/mol
InChI Key: NFECKELWIGFNAJ-UHFFFAOYSA-N
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Description

“1-(2-methylcyclohexyl)piperidin-4-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 195.30 . More detailed physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for “1-(2-methylcyclohexyl)piperidin-4-one” is not mentioned in the retrieved papers, it’s known that piperidine and its analogs bind to the NMDA receptor . This binding results in blocking of the voltage-sensitive potassium and sodium channels which causes increased calcium entry into the nerve cell, resulting in increased release of neurotransmitters at the presynaptic nerve ending .

Future Directions

Piperidines and their derivatives have significant potential in the pharmaceutical industry . The current focus is on the development of fast and cost-effective methods for the synthesis of substituted piperidines . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

1-(2-methylcyclohexyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFECKELWIGFNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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